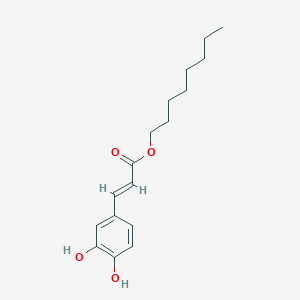

Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Descripción general

Descripción

Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, commonly known as octyl gallate, is a naturally occurring phenolic compound found in a variety of plants, including green tea, grapes, and apples. It is a potent antioxidant and has been used for centuries in traditional Chinese medicine for its medicinal properties. In recent years, octyl gallate has been studied for its potential use in a variety of scientific and medical applications, including cancer therapy, anti-inflammatory treatments, and as an anti-aging agent.

Aplicaciones Científicas De Investigación

Crystal Packing and Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and related compounds demonstrate unique molecular interactions, such as N⋯π and O⋯π interactions, and hydrogen bonding. These interactions contribute to the crystal packing in these molecules, impacting their potential use in various applications (Zhang, Wu, & Zhang, 2011).

Antibacterial Activity : Certain derivatives of Methyl (E)-3-(3, 4-dihydroxyphenyl) prop-2-enoate show promising antibacterial activities. The ether derivatives of this compound have been synthesized and demonstrate potential as future drugs (Gangana et al., 2014).

Liquid Crystal Alignment : Derivatives of prop-2-enoates have been found to promote excellent photoalignment of commercial nematic liquid crystals. This implies potential applications in liquid crystal displays (LCDs) (Hegde et al., 2013).

Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans derived from caffeic or ferulic acid methyl ester, including compounds similar to Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, have shown pronounced antiangiogenic activity in certain studies. This suggests potential use in the treatment of diseases involving angiogenesis (Apers et al., 2002).

Antioxidant Properties : Compounds related to Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate isolated from plants like Lindelofia stylosa have shown significant antioxidant activity. This points towards their potential use in combating oxidative stress-related conditions (Choudhary et al., 2008).

Synthesis of Liquid Crystalline Side Chain Polymers : Methacrylic liquid crystalline side chain polymers containing azo groups, derived from prop-2-enoates, have been synthesized and characterized. They show potential in applications involving liquid crystals (González-Henríquez et al., 2009).

Enoate Reductase Activity : Pleurotus ostreatus has been identified as a source of enoate reductase, which shows activity towards compounds like (E)-4-Phenylbut-3-ene-2-one and its derivatives. This enzyme activity is relevant for biotransformation processes in various industries (Skrobiszewski et al., 2013).

Sequential Hydrogenation : Research on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, a process related to the synthesis of compounds like Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, has shown highly enantioselective outcomes. This is significant for the synthesis of enantiomerically pure compounds (Meng, Zhu, & Zhang, 2008).

Propiedades

IUPAC Name |

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIINIWPQBLXAP-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

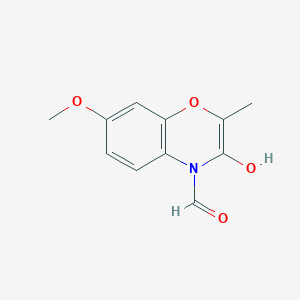

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?

A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.

Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?

A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.

Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?

A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)

![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)

![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)

![[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1246943.png)

![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]-N-[(3S)-5-methyl-2-oxohexan-3-yl]diazinane-3-carboxamide](/img/structure/B1246948.png)